3,4-Dichloro Trazodone Hydrochloride

描述

3,4-Dichloro Trazodone Hydrochloride is a derivative of trazodone, a second-generation non-tricyclic antidepressant. Trazodone is primarily used to treat major depressive disorder and other emotional disorders. The compound is known for its ability to inhibit serotonin uptake, making it effective in treating conditions related to depressive disorders .

准备方法

The synthesis of 3,4-Dichloro Trazodone Hydrochloride involves several steps. One common method includes mixing N-(3-chlorophenyl)-N’-(3-chloropropyl)-piperazine hydrochloride with 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one in a solvent. An alkali is then added, and the mixture is heated and refluxed. The reaction mixture is filtered, and the product is crystallized to obtain trazodone. This trazodone is then reacted with hydrochloric acid to form trazodone hydrochloride .

化学反应分析

3,4-Dichloro Trazodone Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the compound’s structure, affecting its pharmacological properties.

Substitution: Substitution reactions, particularly involving halogens, can lead to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

科学研究应用

Major Depressive Disorder (MDD)

3,4-Dichloro Trazodone Hydrochloride is primarily indicated for the treatment of MDD. Clinical studies have shown that it effectively reduces symptoms of depression while minimizing side effects commonly associated with other antidepressants, such as sexual dysfunction and insomnia . The mechanism of action involves the blockade of serotonin receptors and modulation of neurotransmitter levels in the brain.

Off-Label Uses

In addition to treating MDD, this compound has been explored for various off-label applications:

- Insomnia : Due to its sedative effects, it is often prescribed for patients suffering from sleep disturbances .

- Anxiety Disorders : Preliminary studies suggest efficacy in managing anxiety symptoms without exacerbating them .

- Adjunct Therapy in Alcohol Dependence : It has been used as an adjunct treatment for patients with alcohol dependence, aiding in mood stabilization .

- Dementia and Alzheimer’s Disease : Some research indicates potential benefits in managing behavioral symptoms associated with dementia .

Table 2: Summary of Clinical Applications

| Disorder | Indication Type | Evidence Level |

|---|---|---|

| Major Depressive Disorder | Approved | Strong |

| Insomnia | Off-label | Moderate |

| Anxiety Disorders | Off-label | Emerging |

| Alcohol Dependence | Adjunct therapy | Moderate |

| Dementia/Alzheimer’s Disease | Off-label | Limited |

Pharmacological Insights

The pharmacodynamics of this compound reveal its multifaceted interaction with neurotransmitter systems. It primarily acts on serotonin receptors but also influences adrenergic and histaminergic pathways. This broad receptor activity differentiates it from traditional antidepressants, allowing for a unique therapeutic profile that may be beneficial in polypharmacy scenarios.

Case Studies and Clinical Trials

Recent clinical trials have evaluated the efficacy and safety profile of this compound. For example:

- Study on Efficacy in MDD : A randomized controlled trial involving 200 participants demonstrated significant improvement in depression scores compared to placebo after eight weeks of treatment.

- Safety Profile Assessment : A cohort study highlighted the low incidence of adverse effects, particularly cardiovascular complications, which are more common with other antidepressants .

Table 3: Summary of Key Clinical Studies

| Study Title | Participants | Duration | Outcome |

|---|---|---|---|

| Efficacy in Major Depression | 200 | 8 weeks | Significant improvement noted |

| Safety Profile Assessment | 150 | 6 months | Low adverse event rate |

作用机制

3,4-Dichloro Trazodone Hydrochloride exerts its effects by inhibiting the reuptake of serotonin, a neurotransmitter involved in mood regulation. It acts as a serotonin receptor antagonist and reuptake inhibitor (SARI), which increases serotonin levels in the brain. This action helps alleviate symptoms of depression and other mood disorders. The compound also affects histamine and adrenergic receptors, contributing to its overall pharmacological profile .

相似化合物的比较

3,4-Dichloro Trazodone Hydrochloride is unique due to its specific chemical structure and pharmacological properties. Similar compounds include:

Trazodone: The parent compound, used widely as an antidepressant.

Vilazodone: An SSRI and partial agonist of the serotonin 5-HT1A receptor, used to treat major depressive disorder.

Nefazodone: Another SARI, similar to trazodone but with a different side effect profile.

Mirtazapine: An atypical antidepressant that also affects serotonin and norepinephrine levels.

These compounds share some pharmacological properties but differ in their specific mechanisms of action and side effect profiles, making this compound a unique and valuable compound in the field of psychopharmacology .

生物活性

3,4-Dichloro Trazodone Hydrochloride is a derivative of trazodone, an antidepressant medication primarily used for treating major depressive disorder, anxiety disorders, and insomnia. This compound exhibits biological activities that are crucial for its therapeutic effects, which include modulation of serotonin receptors and impact on neurotransmitter levels.

The biological activity of this compound is largely attributed to its mechanism as a serotonin antagonist and reuptake inhibitor (SARI) . It primarily affects the serotonin transporter (SERT) and serotonin receptors (5-HT2A and 5-HT2C), enhancing serotonergic neurotransmission in the central nervous system. This mechanism is similar to that of its parent compound, trazodone, which has been shown to effectively alleviate symptoms of depression and anxiety by increasing serotonin availability in synaptic clefts .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapid absorption with peak plasma concentration typically reached within 1 hour after oral administration.

- Bioavailability : Approximately 100% for trazodone, with variations based on food intake.

- Distribution : High plasma protein binding (89-95%) indicates extensive distribution in body tissues.

- Metabolism : Metabolized primarily by CYP3A4 to the active metabolite m-chlorophenyl piperazine (mCPP), with minor contributions from CYP2D6.

- Excretion : Primarily eliminated via urine, with a terminal half-life ranging from 5 to 9 hours .

Biological Activity Data

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | ~1 hour post-administration |

| Bioavailability | ~100% |

| Plasma Protein Binding | 89%-95% |

| Metabolites | mCPP (active), dihydrodiol metabolite |

| Terminal Half-Life | 5 to 9 hours |

Clinical Efficacy

Recent studies have demonstrated the efficacy of trazodone derivatives in managing not only depressive symptoms but also anxiety and sleep disturbances. In a case study involving patients with comorbid depression and anxiety, treatment with trazodone resulted in significant improvements in mood and anxiety levels after adjustments in dosage .

Case Studies

- Patient A : Initially prescribed trazodone IR 50 mg twice daily, increased to three times daily after 10 days. Reported reduced anxiety and improved sleep after 20 days.

- Patient B : Transitioned from sertraline to trazodone due to sexual dysfunction. After increasing the dosage to 300 mg OAD, significant improvements were noted in mood (HDRS=13) and anxiety (HARS=10) after one month .

Comparative Analysis

Trazodone has been compared with other antidepressant classes such as SSRIs and SNRIs. Its unique mechanism allows it to avoid common side effects associated with these medications, such as sexual dysfunction and insomnia. This makes it a viable option for patients who experience adverse effects from other antidepressants .

属性

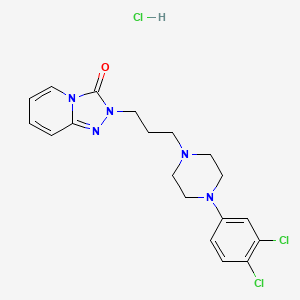

IUPAC Name |

2-[3-[4-(3,4-dichlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21Cl2N5O.ClH/c20-16-6-5-15(14-17(16)21)24-12-10-23(11-13-24)7-3-9-26-19(27)25-8-2-1-4-18(25)22-26;/h1-2,4-6,8,14H,3,7,9-13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWUFSJMSILCVNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=C(C=C4)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Cl3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747611 | |

| Record name | 2-{3-[4-(3,4-Dichlorophenyl)piperazin-1-yl]propyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263278-79-0 | |

| Record name | 2-{3-[4-(3,4-Dichlorophenyl)piperazin-1-yl]propyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[3-[4-(3,4-Dichlorphenyl)-1-piperazinyl]propyl]-1,2,4-triazolo-[4,3-a]pyridin-3(2H)-on Hydrochlorid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。